molecular formula C7H4ClFN2S B15052499 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine

Cat. No.: B15052499
M. Wt: 202.64 g/mol
InChI Key: DXIUZLMSFBIOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is a fluorinated benzothiazole derivative offered as a solid for research purposes . This compound is part of the benzothiazole scaffold, which is recognized in medicinal and agricultural chemistry as a versatile precursor for synthesizing novel molecules with potential biological activity . While specific biological data for this exact isomer is limited in the public domain, its core structure is closely related to other aminobenzothiazoles that have been extensively researched. For instance, the isomeric compound 6-fluoro-1,3-benzothiazol-2-amine has been used as a key building block in the synthesis of novel hybrid molecules, such as 6-fluorobenzothiazol-2-yl-1,2,4-triazoles, which have shown excellent fungicidal activity against various phytopathogenic fungi in scientific studies . The mechanism of action for such hybrid compounds often involves synergistic effects, and docking studies suggest they can act as inhibitors of enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical target in sterol biosynthesis . Furthermore, related benzothiazole-thiazole hybrids have demonstrated moderate to excellent antimicrobial and anthelmintic activities in research settings . The presence of both chlorine and fluorine substituents on the benzothiazole ring is a significant feature, as fluorine incorporation is a common strategy in agrochemical and pharmaceutical development to enhance lipophilicity, improve bioavailability, and suppress metabolic degradation . Researchers value this compound as a unique chemical building block for constructing more complex molecular architectures in discovery programs aimed at developing new active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFN2S

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-6-fluoro-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H4ClFN2S/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H,10H2

InChI Key

DXIUZLMSFBIOAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=C(S2)Cl)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Fluoro 1,3 Benzothiazol 4 Amine Analogs

Functional Group Interconversions at the Benzothiazole (B30560) Nucleus

The functional groups attached to the benzothiazole scaffold, particularly the halogen and amine substituents, are amenable to a variety of interconversions. These reactions are fundamental for creating new analogs with tailored properties and for building more complex molecular architectures.

The halogen substituents on the benzene (B151609) portion of the benzothiazole nucleus, such as the chloro and fluoro groups in the target compound, influence the ring's reactivity towards electrophilic aromatic substitution. libretexts.orglibretexts.org Halogens are generally deactivating yet ortho-, para-directing groups due to a combination of their inductive electron-withdrawing effect and resonance electron-donating effect. libretexts.orgmsu.edu The reactivity is influenced by the halogen's electronegativity and size, with fluorine being the most activating (least deactivating) among the halogens. libretexts.orglibretexts.org

In the context of 2-aminobenzothiazoles, the halogen's position and nature are critical. For instance, the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole from 3-chloro-4-fluoro aniline (B41778) demonstrates the stability of these halogen substituents during the cyclization process. derpharmachemica.com While direct nucleophilic substitution of these halogens on the benzene ring is challenging, they play a crucial role in modulating the electronic properties of the molecule, thereby affecting the reactivity of other functional groups and guiding the synthesis of various derivatives. researchgate.net For example, different substituents at the 6-position of the benzothiazole ring, including fluorine, have been shown to tune the electronic and photoluminescent properties of resulting metal complexes. researchgate.net

The amine group on the benzothiazole ring is a versatile functional handle for a wide array of chemical modifications. nih.gov As a nucleophile, it readily participates in reactions with various electrophiles.

Common transformations include:

Acylation: The amino group can be acylated using reagents like chloroacetyl chloride to form amide intermediates. nih.govrsc.org These intermediates are valuable for further derivatization. nih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. derpharmachemica.comnih.gov This reaction is a cornerstone for synthesizing more complex heterocyclic systems, such as azetidinones. derpharmachemica.com

Diazotization and Azide (B81097) Formation: The primary amine can be converted into a diazonium salt, which can then be transformed into other functional groups. For instance, treatment with sodium nitrite (B80452) and sodium azide allows for the synthesis of 2-azidobenzothiazoles. dntb.gov.ua

Alkylation and Cyclization: The amine can undergo N-alkylation. For example, reaction with 1-bromo-3-chloropropane (B140262) yields an N-alkylated intermediate that can be used to link the benzothiazole to other moieties. ijpsjournal.com Furthermore, the amino group can act as an intramolecular nucleophile in cyclization reactions to form fused heterocyclic systems like 4H-pyrimido[2,1-b]benzothiazoles. rsc.org

These transformations are summarized in the table below.

TransformationReagent(s)Product TypeReference(s)
AcylationChloroacetyl chlorideN-(benzothiazol-2-yl)acetamide nih.govrsc.org
Schiff Base FormationAromatic AldehydesImines (Schiff Bases) derpharmachemica.comnih.gov
Azide FormationSodium nitrite, Sodium azide2-Azidobenzothiazoles dntb.gov.ua
N-Alkylation1-Bromo-3-chloropropaneN-alkylated benzothiazoles ijpsjournal.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms underlying the formation and transformation of benzothiazole analogs is crucial for optimizing reaction conditions and designing new synthetic routes. Key reactions often involve radical intermediates, nucleophilic attack/cyclization cascades, or oxidative processes.

Radical reactions provide a powerful method for the synthesis of the benzothiazole core. One notable pathway involves the intramolecular cyclization of thiobenzanilides via aryl radical cations, which can be generated under mild conditions. mdpi.com Another approach utilizes the Jacobson cyclization, where potassium ferricyanide (B76249) is used to induce a radical cyclization. researchgate.net This method is highly effective, particularly for synthesizing substituted benzothiazoles from thiobenzanilides. researchgate.net The formation of benzyne (B1209423) intermediates, followed by radical cyclization, also represents a pathway to the benzothiazole skeleton. ijper.org The reaction is thought to proceed via the formation of an aminyl radical, its addition to an isothiocyanate, and subsequent cyclization of an S-centered radical intermediate. nih.gov

Many synthetic routes to benzothiazole derivatives are predicated on a sequence involving nucleophilic attack followed by an intramolecular cyclization. nih.gov This is a common and versatile strategy for constructing the heterocyclic ring system. beilstein-journals.org

A prevalent example is the condensation of 2-aminothiophenols with various electrophiles like aldehydes, ketones, or acyl chlorides. mdpi.comijper.org The mechanism typically begins with the nucleophilic attack of the amino group on the electrophilic carbon of the reaction partner. mdpi.com For instance, in the reaction with an aldehyde, this initial attack forms a carbinolamine intermediate, which then dehydrates to an imine. A subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a thiazoline (B8809763) ring, which then aromatizes to the final benzothiazole product. nih.gov

Similarly, reactions involving α-bromoketones proceed via an initial N-nucleophilic substitution by the amine group. The resulting α-aminoketone can then undergo cyclization through the nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration, or on the α-carbon with elimination of HBr to close the thiazole (B1198619) ring. nih.gov

Starting MaterialsKey StepsProductReference(s)
2-Aminothiophenol (B119425) + AldehydeNucleophilic attack by amine, imine formation, intramolecular cyclization by thiol2-Substituted benzothiazole mdpi.comnih.gov
2-Aminothiophenol + α-BromoketoneN-nucleophilic substitution, intramolecular cyclization by thiol2-Acylbenzothiazole nih.gov
3-Aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones + NucleophileNucleophilic attack at C4, S–C bond cleavage, intramolecular cyclization by in-situ generated thiolPyrrolo[2,1-b] nih.govmdpi.combenzothiazole beilstein-journals.org

Oxidative cyclization represents an efficient and often metal-free approach to synthesizing the benzothiazole nucleus. These reactions typically involve the formation of a key carbon-sulfur bond under oxidizing conditions.

A well-documented example is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org In this process, molecular iodine acts as both an electrophilic activating agent and an oxidant. The proposed mechanism involves the activation of the substrate by iodine, followed by an intramolecular nucleophilic addition of the amine onto the activated double bond. Subsequent elimination of hydrogen iodide (HI) and isomerization leads to the aromatic 2-substituted benzothiazole product. organic-chemistry.org Electron-withdrawing groups on the styryl moiety, such as chlorine, have been found to enhance the efficiency of this reaction. organic-chemistry.org

Another oxidative pathway involves the reaction of N-substituted arylamines with elemental sulfur in DMSO, where DMSO serves as the oxidant. nih.gov The proposed mechanism starts with the oxidation of the amine to an imine. An electrophilic attack by sulfur at the ortho-position of the imine generates an intermediate which, after elimination and proton loss, forms an imine thiolate. This intermediate then undergoes intramolecular nucleophilic cyclization to a thiazoline, which is finally oxidized to the benzothiazole product. nih.gov The oxidative ring-opening of benzothiazoles themselves can also occur, for instance using magnesium monoperoxyphthalate (MMPP), where a proposed mechanism involves Lewis acid catalysis by magnesium, nucleophilic attack by water to open the ring, followed by oxidation of the resulting thiol. scholaris.ca

Skeletal Editing and Rearrangement Reactions

The structural core of benzothiazoles, while aromatic and generally stable, can be induced to undergo skeletal editing and rearrangement reactions under specific conditions. These transformations are of significant interest as they allow for the conversion of the benzothiazole framework into other valuable heterocyclic systems, providing pathways to novel molecular scaffolds that are not easily accessible through direct synthesis. Research into analogs of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine has revealed that the benzothiazole skeleton can participate in reactions such as ring expansion, ring contraction, and photochemical rearrangements.

One notable skeletal editing strategy involves the ring expansion of 2-aminobenzothiazole (B30445) analogs. A copper-catalyzed process has been developed for the synthesis of 4-cyano-1,4-benzothiazines from the reaction of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.com This reaction proceeds through a presumed copper-catalyzed decarboxylative coupling, followed by a ring-opening of the benzothiazole intermediate and subsequent intramolecular hydroamination to yield the expanded 1,4-benzothiazine ring system. thieme-connect.com The reaction conditions are tolerant of both electron-donating and electron-withdrawing substituents on the benzothiazole ring. thieme-connect.com

Conversely, ring contraction of systems containing a 1,4-benzothiazine moiety to the more compact 1,3-benzothiazole core represents another significant class of skeletal rearrangement. A synthetic approach to pyrrolo[2,1-b] nih.govindexcopernicus.combenzothiazoles has been developed based on the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones. nih.govbeilstein-journals.orgnih.gov This transformation is triggered by various nucleophiles, including alkanols and amines, which attack the 1,4-benzothiazine moiety, leading to the cleavage of a sulfur-carbon bond. nih.govbeilstein-journals.org The resulting intermediate, a 1-(2-thiophenyl)pyrrole derivative, then undergoes intramolecular cyclization to form the thermodynamically stable pyrrolo[2,1-b] nih.govindexcopernicus.combenzothiazole product. beilstein-journals.org

The table below summarizes key findings for these ring expansion and contraction reactions involving benzothiazole analogs.

Table 1: Skeletal Editing Reactions of Benzothiazole Analogs
Transformation Starting Material Reagents/Conditions Product Yield (%) Ref
Ring Expansion 2-Aminobenzothiazole Phenylpropiolic acid, CuCl (10 mol%), K₃PO₄, MeCN, 100 °C 4-Cyano-2-phenyl-4H-benzo[b] nih.govnih.govthiazine 87 thieme-connect.com
Ring Expansion 2-Amino-6-fluorobenzothiazole Phenylpropiolic acid, CuCl (10 mol%), K₃PO₄, MeCN, 100 °C 4-Cyano-7-fluoro-2-phenyl-4H-benzo[b] nih.govnih.govthiazine 81 thieme-connect.com
Ring Expansion 2-Amino-6-methoxybenzothiazole Phenylpropiolic acid, CuCl (10 mol%), K₃PO₄, MeCN, 100 °C 4-Cyano-7-methoxy-2-phenyl-4H-benzo[b] nih.govnih.govthiazine 86 thieme-connect.com
Ring Contraction 3-(4-Methoxybenzoyl)pyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-trione Methanol (MeOH), 65 °C 1-(4-Methoxybenzoyl)-2-methoxycarbonyl-1,2-dihydropyrrolo[2,1-b] nih.govindexcopernicus.combenzothiazol-3-one 50 beilstein-journals.org
Ring Contraction 3-Benzoylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-trione Benzylamine, Dioxane, 101 °C 1-Benzoyl-2-(benzylcarbamoyl)-1,2-dihydropyrrolo[2,1-b] nih.govindexcopernicus.combenzothiazol-3-one 44 beilstein-journals.org

Photochemical reactions offer another avenue for the skeletal rearrangement of azole systems, including benzothiazole analogs. Upon photoexcitation, derivatives of thiazoles and isothiazoles can undergo a series of structural rearrangements, resulting in a permutation of the atoms within the heterocyclic ring. researchgate.net This conceptually different approach allows for the selective and predictable alteration of the core structure, providing access to complex derivatives from more readily available isomers. researchgate.net Preliminary studies suggest that this methodology could be extended to benzofused systems like benzo[d]isothiazole, a structural isomer of benzothiazole. researchgate.net

Another type of rearrangement observed in benzothiazole chemistry is the transformation of N-phenyl-2-benzothiazolamine into 2-(2′-aminophenyl)benzothiazole. This reaction occurs upon heating in the presence of concentrated hydrochloric acid, involving the migration of the aminophenyl group from the exocyclic nitrogen to the C2 position of the benzothiazole ring. mdpi.com

These examples highlight the latent reactivity of the benzothiazole core, demonstrating that skeletal editing and rearrangement reactions can serve as powerful tools for structural diversification. Such transformations enable the conversion of the benzothiazole framework into related heterocyclic systems like 1,4-benzothiazines or entirely new fused ring structures, expanding the accessible chemical space for developing novel compounds.

Spectroscopic Characterization and Structural Elucidation of Substituted Benzothiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine, both ¹H and ¹³C NMR would provide key data for structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The benzothiazole (B30560) core has two protons on the benzene (B151609) ring at positions 5 and 7.

Aromatic Protons: The proton at C7 (H-7) would likely appear as a doublet, split by the adjacent fluorine atom at C6. The proton at C5 (H-5) would also be expected to appear as a doublet, with coupling to the fluorine atom. The chemical shifts for these aromatic protons in related 2-amino-6-substituted benzothiazoles typically fall in the range of δ 7.1–7.8 ppm. researchgate.net The electron-withdrawing nature of the chlorine and fluorine atoms would shift these protons downfield.

Amine Protons: The amine (-NH₂) protons at position C4 would likely appear as a broad singlet. Its chemical shift is variable and dependent on solvent and concentration, but for similar 2-aminobenzothiazole (B30445) structures, it is often observed around δ 4.0-6.5 ppm. researchgate.netuq.edu.au The proximity to the thiazole (B1198619) ring nitrogen could lead to a downfield shift due to potential intramolecular hydrogen bonding. uq.edu.au

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-NH₂ (at C4)4.0 - 6.5broad singlet-
H-57.2 - 7.6doublet of doublets (dd)J(H-F), J(H-H)
H-77.5 - 7.9doublet of doublets (dd)J(H-F), J(H-H)

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms of the benzothiazole ring system. The chemical shifts are influenced by the attached functional groups and the electronegativity of the heteroatoms.

C2 Carbon: The carbon atom at the C2 position, bonded to both nitrogen and sulfur as well as the chlorine atom, is expected to be significantly downfield, likely in the range of 160-170 ppm.

Aromatic Carbons (C4-C7): The carbons of the benzene ring would appear in the typical aromatic region (110-155 ppm). The carbon bearing the fluorine atom (C6) would show a large C-F coupling constant. The carbon attached to the amino group (C4) would be influenced by its electron-donating character.

Bridgehead Carbons (C3a, C7a): The two carbons at the fusion of the benzene and thiazole rings (C3a and C7a) would also resonate within the aromatic region.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

N-H Stretching: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic ring will appear in the 1450-1640 cm⁻¹ region. researchgate.netresearchgate.net The C=N stretch of the benzothiazole ring is often observed around 1630 cm⁻¹. researchgate.net

C-F and C-Cl Stretching: The C-F stretching vibration gives a strong absorption band typically in the 1000-1250 cm⁻¹ range. The C-Cl stretch appears in the 600-800 cm⁻¹ region; for aromatic chlorides, it is often found around 760 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane (oop) C-H bending vibrations for substituted benzene rings occur in the 675-900 cm⁻¹ region and are diagnostic of the substitution pattern. vscht.cz

Interactive Data Table: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3030 - 3100Medium-Weak
Thiazole/Aromatic RingsC=N, C=C Stretch1450 - 1640Medium-Strong
Fluoro GroupC-F Stretch1000 - 1250Strong
Chloro GroupC-Cl Stretch700 - 800Medium-Strong
Aromatic RingC-H "oop" Bend800 - 900Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular formula for this compound is C₇H₄ClFN₂S, giving a molecular weight of approximately 202.64 g/mol .

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion (M⁺) peak. Due to the presence of one chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 202 (for the ³⁵Cl isotope) and an M+2 peak at m/z 204 (for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a clear indicator of a single chlorine atom in the molecule. libretexts.org

Fragmentation Pattern: The molecular ion can undergo fragmentation to produce smaller, stable ions. Plausible fragmentation pathways for benzothiazoles include the loss of small molecules or radicals. libretexts.org Common fragmentation of the benzothiazole ring involves the loss of HCN (27 u) or cleavage to form a thiophenyl radical. The initial loss of the chlorine radical (Cl•, 35/37 u) is also a likely fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z ValueIonNotes
202 / 204[C₇H₄ClFN₂S]⁺Molecular ion peak (M⁺, M+2) with ~3:1 intensity ratio
167[M - Cl]⁺Loss of a chlorine radical
175 / 177[M - HCN]⁺Loss of hydrogen cyanide from the thiazole ring
139[C₆H₃FN]⁺Possible fragment after loss of S and C-Cl portion

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. The benzothiazole core is a chromophore that exhibits characteristic π → π* transitions. nih.gov

The electronic spectrum of this compound is expected to show strong absorption bands in the UV region. For the parent benzothiazole, absorption bands are typically seen around 220, 250, and 285 nm. researchgate.net The presence of substituents significantly influences the position and intensity of these bands.

π → π Transitions:* These transitions, originating from the conjugated π-system of the benzothiazole ring, are expected to be the most intense.

n → π Transitions:* Transitions involving the non-bonding electrons on the nitrogen and sulfur atoms are also possible but are generally weaker than π → π* transitions.

Substituent Effects: The amino group (-NH₂) at the C4 position is a powerful auxochrome (an electron-donating group) that will interact with the benzothiazole π-system. This interaction is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted core. ijermt.org The halogen substituents (-Cl and -F) also act as auxochromes and can contribute to shifts in the absorption bands. nih.gov Therefore, the main absorption bands are predicted to occur in the 250-400 nm range.

Interactive Data Table: Predicted Electronic Transitions

Transition TypePredicted λmax Range (nm)Chromophore
π → π250 - 290Benzothiazole Ring
π → π300 - 380Extended conjugation with -NH₂ group
n → π*> 350Heteroatom lone pairs (N, S)

Vibrational Spectra and Conformational Features

Vibrational spectroscopy, primarily IR and Raman, provides detailed information about the bonding and three-dimensional structure of a molecule. The analysis of these spectra can confirm conformational preferences and specific vibrational modes. researchgate.net

The benzothiazole ring system is inherently planar. The primary conformational variable for this compound is the orientation of the exocyclic amino group at C4.

Planarity and Conformation: The molecule is expected to be largely planar to maximize π-conjugation. The amino group may exhibit some rotational freedom, but a conformation that allows for intramolecular hydrogen bonding between one of the amine hydrogens and the thiazole ring's nitrogen atom could be particularly stable. uq.edu.au Such an interaction would restrict rotation and influence the N-H stretching and bending frequencies in the vibrational spectrum.

Vibrational Modes: A detailed analysis of the vibrational spectrum would reveal numerous modes beyond the simple functional group stretches discussed in section 4.2. These include in-plane and out-of-plane bending of C-H bonds, as well as various ring deformation and breathing modes characteristic of the fused heterocyclic system. mdpi.comfz-juelich.de Computational studies on similar benzothiazole derivatives have been used to assign these complex vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.netmdpi.com The specific frequencies of these modes would be sensitive to the electronic effects and masses of the chloro, fluoro, and amino substituents.

Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 1,3 Benzothiazol 4 Amine and Benzothiazole Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure, reactivity, and electronic properties of heterocyclic compounds, including benzothiazole (B30560) derivatives. scirp.org DFT methods, particularly using functionals like B3LYP, provide reliable results with a relatively low computational cost, making them suitable for studying complex organic molecules. scirp.orgnih.gov These computational approaches allow for a detailed understanding of electron distribution, chemical behavior, and various molecular properties that are crucial for predicting the activity and stability of compounds like 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine. scirp.org

The first step in computational analysis involves determining the most stable three-dimensional structure of the molecule through geometry optimization. For benzothiazole and its derivatives, this process is typically performed using DFT methods, such as B3LYP with a basis set like 6-311G(d,p). mdpi.com The calculations determine the optimal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. mdpi.com

Benzothiazoles are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. wikipedia.org This fused-ring system is generally planar. wikipedia.org However, the conformation of substituted benzothiazoles, particularly those with bulky groups at the 2-position, can vary. Conformational analysis is performed by systematically rotating specific bonds (dihedral angles) to identify the most stable conformers. mdpi.comnih.gov For instance, in studies of 2-phenylbenzothiazine derivatives, two stable conformations with different rotational angles of the 2-phenyl ring were identified as local energy minima. nih.gov The presence of different substituents on the aromatic rings typically does not cause significant changes in the core geometry of the benzothiazole moiety itself. mdpi.com

ParameterDescriptionTypical Computational MethodReference
Geometry Optimization Calculation of the lowest energy molecular structure.DFT (e.g., B3LYP/6-311G(d,p)) mdpi.com
Conformational Analysis Identification of stable conformers by varying dihedral angles.Semi-empirical or DFT methods mdpi.comnih.gov
Structural Feature The benzothiazole ring system is largely coplanar.X-ray analysis, DFT wikipedia.orgthieme-connect.de

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. rsc.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. scirp.orgmdpi.com In benzothiazole derivatives, the distribution of HOMO and LUMO orbitals often shows that charge transfer occurs within the molecule upon excitation. mdpi.com For example, in some derivatives, the HOMO is localized on the benzothiazole group, while the LUMO is centered on an attached phenyl ring, indicating an intramolecular charge transfer (ICT) characteristic. mdpi.comresearchgate.net

The nature and position of substituents on the benzothiazole ring system significantly influence the HOMO-LUMO energy gap. mdpi.comscirp.org Electron-withdrawing groups, such as -CF3 or -NO2, tend to lower the energy gap, thereby increasing the molecule's reactivity. mdpi.comnih.gov In contrast, electron-donating groups can have the opposite effect. For a series of studied benzothiazoles, the calculated energy gaps ranged from 4.46 to 4.73 eV, with a derivative containing two -CF3 groups exhibiting the lowest gap and highest reactivity. mdpi.com

Compound/DerivativeEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)ImplicationReference
Benzothiazole (BTH)--0.1873- scirp.org
2-SCH3_BTH--0.1841Most reactive, least stable scirp.org
2-OH_BTH--0.2058Least reactive, most stable scirp.org
Phenyl-benzothiazole-6.21-1.484.73Most stable, least reactive mdpi.com
p-Methylphenyl-benzothiazole-6.14-1.434.71Stable, low reactivity mdpi.com
m,m-di(CF3)phenyl-benzothiazole-6.74-2.284.46Least stable, most reactive mdpi.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. scirp.orgscirp.org The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. scirp.org Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. scirp.org Green areas denote neutral potential.

In benzothiazole derivatives, MEP analysis often reveals that the most negative potential is concentrated around the nitrogen and sulfur atoms of the thiazole ring due to their high electronegativity and the presence of lone pairs of electrons. scirp.orgnih.gov This makes these heteroatoms likely sites for interaction with electrophiles. The benzene portion of the molecule and any attached hydrogen atoms typically show positive or near-neutral potential. scirp.orgscirp.org MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will interact with biological receptors. scirp.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. mdpi.com These parameters are calculated using DFT and are essential for a conceptual understanding of chemical behavior. scirp.org

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO. mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comscirp.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of charge transfer. scirp.org

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = (I + A) / 2. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mdpi.comscirp.org

Studies on benzothiazole derivatives have shown how these descriptors vary with substitution. For example, 2-SCH3_BTH was found to have the lowest chemical hardness and highest softness among a series of derivatives, indicating it is the most reactive. scirp.org These descriptors provide a comprehensive picture of the molecule's intrinsic reactivity. scirp.org

DerivativeHardness (η) (eV)Softness (S) (eV⁻¹)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)Reference
Benzothiazole (BTH)0.093610.68370.15110.1218 scirp.org
2-SH_BTH0.095010.52630.14780.1151 scirp.org
2-NH2_BTH0.099310.07040.14130.1006 scirp.org
2-OH_BTH0.10299.71810.14230.0983 scirp.org
2-SCH3_BTH0.092010.86950.14620.1160 scirp.org

Polarizability (α) and first-order hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. These properties are crucial for the development of nonlinear optical (NLO) materials, which have applications in optoelectronics and laser technology. mdpi.comresearchgate.net Computational methods, particularly DFT, are widely used to calculate these parameters. mdpi.com

The polarizability of a molecule is inversely related to its HOMO-LUMO energy gap; "soft" molecules with small gaps are more easily polarized than "hard" molecules with large gaps. scirp.orgscirp.org Hyperpolarizability is a measure of the nonlinear response of a molecule to an electric field. Molecules with high hyperpolarizability values are considered good candidates for NLO applications. mdpi.com

For benzothiazole derivatives, studies have shown that the introduction of strong electron-donating and electron-accepting groups (a "push-pull" system) can significantly enhance hyperpolarizability. researchgate.netcas.cz For instance, a benzothiazole derivative substituted with two electron-withdrawing CF3 groups was found to have a significantly higher hyperpolarizability value compared to other derivatives in the same series, making it a promising candidate for NLO studies. mdpi.com

Compound/DerivativePolarizability (α) (a.u.)Hyperpolarizability (β₀) (a.u.)Reference
p-Methylphenyl-benzothiazole200.41240.59 mdpi.com
p-Chlorophenyl-benzothiazole201.27196.38 mdpi.com
p-Methoxyphenyl-benzothiazole209.08153.51 mdpi.com
m,m-di(CF3)phenyl-benzothiazole218.173825.91 mdpi.com
Phenyl-benzothiazole191.22204.62 mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. scirp.orgscirp.org It provides a detailed picture of the electronic interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. scirp.org A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, and the oscillator strengths, which are related to the intensity of the absorption.

Theoretical studies on benzothiazole derivatives often employ TD-DFT to elucidate their electronic transitions. For instance, calculations can reveal how different substituents on the benzothiazole core influence the absorption wavelengths (λmax). The choice of functional, such as B3LYP, and basis set, like 6-311+G(d,p), is crucial for obtaining results that correlate well with experimental data. biointerfaceresearch.com The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to simulate spectra in different media.

Below is a table summarizing representative TD-DFT calculation results for the electronic absorption spectra of various benzothiazole derivatives in the gas phase, as specific data for this compound is not available.

CompoundExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Transition
Benzothiazole4.68264.650.123HOMO -> LUMO
2-aminobenzothiazole (B30445)4.52274.060.145HOMO -> LUMO
2-mercaptobenzothiazole4.58270.320.138HOMO -> LUMO
2-hydroxybenzothiazole4.83256.730.119HOMO -> LUMO

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions over time. These methods provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of chemical compounds.

In Silico Methodologies for Investigating Molecular Interactions

In silico methodologies, particularly molecular docking, are widely used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For benzothiazole derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets. wjarr.comnih.gov These studies can predict the binding affinity, represented by a docking score, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative and the amino acid residues of the target protein.

The general workflow for a molecular docking study involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the ligand: The 3D structure of the benzothiazole derivative is generated and optimized to its lowest energy conformation.

Docking simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions.

The following table presents hypothetical molecular docking results for benzothiazole derivatives with a generic protein kinase, illustrating the type of data obtained from such studies.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Benzothiazole Derivative A-8.5Lys72, Asp184Hydrogen Bond
Benzothiazole Derivative B-7.9Leu132, Val80Hydrophobic Interaction
Benzothiazole Derivative C-9.2Glu91, Phe185Hydrogen Bond, Pi-Pi Stacking

Simulation of Molecular Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational changes and stability of a molecule or a protein-ligand complex.

In the context of benzothiazole derivatives, MD simulations can be used to:

Assess the stability of a ligand-receptor complex predicted by molecular docking.

Investigate the conformational flexibility of the benzothiazole derivative.

Analyze the dynamic behavior of the interactions between the ligand and the receptor.

A typical MD simulation protocol involves:

System setup: The molecule or complex is placed in a simulation box, which is then filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of the atoms is recorded.

Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.

The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring the RMSD of the protein backbone and the ligand. A stable complex will typically show a low and converging RMSD value over the simulation time.

The table below provides a representative example of data that could be obtained from an MD simulation of a benzothiazole derivative in complex with a protein.

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of Hydrogen Bonds
00.00.03
101.20.82-4
201.51.03-5
301.40.92-3
401.61.13-4
501.51.02-4

Coordination Chemistry of Benzothiazolamines with Transition Metal Ions

Ligand Properties of Halogenated Aminobenzothiazoles

Halogenated aminobenzothiazoles, such as 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine, are intriguing ligands for transition metal ions due to their unique electronic and steric properties. The benzothiazole (B30560) core is a bicyclic system containing both nitrogen and sulfur heteroatoms, which can potentially coordinate to metal centers. The primary coordination sites in aminobenzothiazoles are typically the exocyclic amino group and the endocyclic nitrogen atom of the thiazole (B1198619) ring.

The presence of halogen substituents, specifically chlorine and fluorine, on the benzothiazole ring significantly influences the ligand's electronic properties. Both chlorine and fluorine are electron-withdrawing groups, which can decrease the electron density on the aromatic system and the donor atoms. This electronic effect can modulate the basicity of the nitrogen atoms and, consequently, the strength of the coordinate bond formed with a metal ion. A quantitative structure-activity relationship (QSAR) analysis of substituted 2-benzothiazolamines has indicated that electron-withdrawing substituents on the benzo ring can impact their biological activity, a principle that can be extended to their coordination behavior. nih.gov

The steric hindrance caused by the substituents also plays a crucial role in the coordination chemistry of these ligands. The position of the halogen atoms and the amino group will dictate the accessibility of the donor atoms to the metal center, influencing the stability and geometry of the resulting metal complex.

Formation of Metal-Organic Complexes

The formation of metal-organic complexes with benzothiazolamine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, metal complexes of 2-amino acetate-6-fluoro benzothiazole have been synthesized using a mixture of ethanol (B145695) and water as the protic medium. jocpr.com Similarly, complexes of 2-amino acetate (B1210297), 6-chloro benzothiazole with various metal ions have been prepared in an alcoholic medium. jocpr.comresearchgate.net The choice of solvent is critical as it can influence the solubility of the reactants and the stability of the resulting complex.

Coordination Modes and Geometries in Complexes

Benzothiazolamine derivatives can exhibit various coordination modes, acting as monodentate or bidentate ligands. In many instances, 2-aminobenzothiazole (B30445) and its derivatives coordinate to metal ions in a bidentate fashion through the exocyclic amino nitrogen and the endocyclic thiazole nitrogen, forming a stable five-membered chelate ring. mdpi.com However, monodentate coordination through either the amino nitrogen or the thiazole nitrogen is also possible, depending on the reaction conditions and the nature of the metal ion and other ligands present in the coordination sphere.

The coordination of these ligands to transition metal ions can result in a variety of geometries for the resulting complexes. For example, copper(II) complexes with thiazole-containing ligands have been reported to adopt square planar geometries. jocpr.commdpi.com Other common geometries observed for transition metal complexes with benzothiazole-based ligands include tetrahedral and octahedral arrangements. jocpr.comresearchgate.netbiointerfaceresearch.com The final geometry is influenced by factors such as the coordination number of the metal ion, the steric bulk of the ligand, and the electronic preferences of the metal center.

Metal Ion Ligand Proposed Geometry
Copper(II) 2-amino acetate, 6-chloro benzothiazole Square Planar
Nickel(II) 2-amino acetate, 6-chloro benzothiazole Tetrahedral
Zinc(II) 2-amino acetate, 6-chloro benzothiazole Tetrahedral
Cadmium(II) 2-amino acetate, 6-chloro benzothiazole Tetrahedral
Tin(II) 2-amino acetate, 6-chloro benzothiazole Tetrahedral

Influence of Substituents on Coordination Behavior

Substituents on the benzothiazole ring have a profound impact on the coordination behavior of the ligand. Electron-donating or electron-withdrawing groups can alter the electron density at the donor atoms, thereby affecting the stability of the metal-ligand bond. For this compound, the chloro and fluoro groups are expected to reduce the basicity of the nitrogen donor atoms due to their electron-withdrawing nature. This could potentially lead to the formation of weaker coordinate bonds compared to unsubstituted or alkyl-substituted aminobenzothiazoles.

Studies on substituted benzothiazole derivatives have shown that the nature and position of the substituent can tune the electronic and charge transport properties of the molecule. nih.gov For instance, the substitution of an electron-withdrawing nitro group can significantly lower the HOMO and LUMO energy levels. nih.gov This principle can be applied to understand how the chloro and fluoro substituents in this compound would modulate the frontier molecular orbitals, which are involved in the coordination with metal ions.

Furthermore, the position of the substituents can introduce steric constraints that favor certain coordination geometries over others. The presence of a substituent ortho to a coordinating group can hinder the approach of a metal ion, potentially leading to the formation of complexes with lower coordination numbers or altered geometries. In the case of this compound, the positions of the chloro and fluoro groups relative to the amino and thiazole nitrogen atoms will be a key factor in determining its coordination chemistry.

Advanced Materials Science Applications of Benzothiazole Scaffolds

Development of Fluorescent and Luminescent Materials

The benzothiazole (B30560) moiety is a well-established fluorophore integral to the design of novel fluorescent and luminescent materials. Its derivatives are noted for producing emissions in solution with quantum yields reaching up to 85% and exhibiting strong fluorescence even in the solid state. acs.org This robust fluorescence is a consequence of the rigid, π-conjugated system of the benzothiazole core, which can be systematically modified to tune the emission wavelength, quantum yield, and Stokes shift.

Researchers have synthesized various benzothiazole derivatives that demonstrate unique photophysical properties. For instance, certain analogues exhibit bright blue-violet, green, and orange emission in aggregated states. researchgate.net This tunability allows for the creation of materials with specific light-emitting characteristics. By incorporating different functional groups, scientists can manipulate the electronic structure of the molecule, leading to materials with enhanced two-photon absorption (TPA). acs.org High TPA cross-sections are particularly valuable for applications like two-photon fluorescence microscopy. acs.org

Furthermore, the phenomenon of excited-state intramolecular proton transfer (ESIPT) has been observed in hydroxyl-substituted benzothiazoles, leading to materials with large Stokes shifts and emissions in different regions of the visible spectrum. researchgate.net This property is highly desirable for avoiding self-absorption and improving signal-to-noise ratios in imaging applications. The versatility of the benzothiazole scaffold has led to the development of fluorescent probes for detecting biological structures like β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. nih.gov

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

Benzothiazole Derivative TypeKey Photophysical PropertyPotential ApplicationReference
Triphenylamine-SubstitutedLarge Two-Photon Absorption (TPA) Cross-Sections (up to 2300 GM)Two-Photon Fluorescence Microscopy acs.org
Hydroxyl-Substituted (ESIPT)Large Stokes Shift, Tunable Emission (Green to Orange)White-Light Emitting Devices, Bio-imaging researchgate.net
Push-Pull Benzothiazoles (PP-BTA)Significant Fluorescence Increase Upon Binding to Protein AggregatesFluorescent Probes for Aβ and α-syn Aggregates nih.gov
General Luminescent DerivativesHigh Quantum Yield (up to 85%) in Solution and Solid StateGeneral Fluorescence Probes, Organic LEDs acs.org

Applications in Optical and Electronic Devices

The unique electronic and optical properties of benzothiazole derivatives make them prime candidates for incorporation into a range of optical and electronic devices. Their strong electron-withdrawing nature allows them to be used as acceptor units in the design of photoluminescent compounds. polyu.edu.hk This characteristic is fundamental to their application in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). polyu.edu.hknih.gov

In the field of OLEDs, benzothiazoles are often used as emissive-layer materials. polyu.edu.hk By carefully designing the molecular structure, for example by creating donor-acceptor-donor (D-A-D) type fluorescent materials with a benzothiazole core, researchers can achieve efficient electroluminescence. polyu.edu.hk A notable application involves combining several benzothiazole derivatives with different emission colors (blue-violet, green, and orange) within a polymer matrix like Polymethyl methacrylate (PMMA) to fabricate a white light-emitting source. researchgate.netresearchgate.net This method provides a simple, color-stable, and reproducible approach for creating white OLEDs. researchgate.net

The versatility of organic semiconductor materials (OSMs) based on benzothiazole allows for the tuning of their properties for specific electronic applications. nih.gov Scientists study how the addition of different electron-donating or electron-withdrawing groups affects the optoelectronic and charge transport properties of these materials. nih.gov This research is crucial for optimizing their performance in devices like OFETs and photovoltaics. nih.gov Boron complexes of benzothiazole have also emerged as promising components for next-generation optoelectronic technologies, including flexible electronics and wearable devices, due to their enhanced stability and tunable electronic properties. nih.gov

Role as Chemosensors and Sensing Platforms

The benzothiazole scaffold is an excellent platform for developing chemosensors for the selective and sensitive detection of various analytes, including metal ions and biologically significant molecules. acs.orgnih.gov While benzothiazole-based molecules are well-established in medicine, their application as chemosensors is a growing field of interest. nih.gov These sensors typically operate through mechanisms like intramolecular charge transfer (ICT), which can be modulated by the presence of a target analyte, resulting in a detectable change in color (colorimetric) or fluorescence (fluorometric). nih.gov

For example, a biphenyl-benzothiazole-based sensor has been designed for the ratiometric and colorimetric detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov This sensor exhibits a distinct color change from colorless to yellow in the presence of these ions, while remaining insensitive to a wide range of other common metal ions. nih.gov

Benzothiazole derivatives have also been engineered to act as highly sensitive fluorogenic chemosensors for anions like cyanide (CN⁻). nih.gov One such sensor, which conjugates a benzothiazole moiety with 1H-indene-1,3(2H)-dione, shows a significant blue shift in its fluorescence emission spectrum upon the nucleophilic addition of cyanide. nih.gov This probe demonstrated a detection limit of 5.97 nM, well below the World Health Organization's guideline for cyanide in drinking water, and was successfully used for real-time detection in environmental water samples and for live-cell imaging. nih.gov Other research has focused on creating "turn-on" fluorescent probes for detecting reactive oxygen species like peroxynitrite (ONOO⁻) in living cells, achieving detection limits as low as 12.8 nM. researchgate.net

Table 2: Benzothiazole-Based Chemosensors and Their Targets

Sensor TypeTarget AnalyteSensing MechanismDetection MethodReference
Biphenyl-BenzothiazoleZn²⁺, Cu²⁺, Ni²⁺ChelationColorimetric & Ratiometric acs.orgnih.gov
Benzothiazole-Indenedione ConjugateCyanide (CN⁻)Nucleophilic Addition / ICT InhibitionFluorometric (Turn-on) & Colorimetric nih.gov
Benzothiazole with Diphenyl PhosphonatePeroxynitrite (ONOO⁻)Analyte-triggered reactionFluorometric (Turn-on) researchgate.net

Functional Materials in Engineering and Nanotechnology

Functional materials are substances engineered with specific properties to perform desired roles in various applications, including nanoscale devices. alliedacademies.orgalliedacademies.org The benzothiazole scaffold, due to its robust chemical structure and versatile functionality, serves as a valuable component in the creation of such materials for engineering and nanotechnology. nanomaterchem.com Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) provide sites for chemical modification, allowing it to be integrated into larger molecular architectures or polymer backbones to impart specific functions. nanomaterchem.com

In nanotechnology, functional materials are the essential building blocks for devices used in electronics, energy, sensing, and biomedicine. alliedacademies.org The inherent electronic and optical properties of benzothiazole derivatives make them suitable for use in nanoscale electronic components. nih.gov For instance, their semiconductor properties are being explored for the fabrication of organic thin-film transistors and other nanoscale electronic devices. nih.gov

Furthermore, the ability to functionalize the benzothiazole ring system allows for its attachment to nanoparticles or incorporation into nanocomposites, potentially creating materials with synergistic properties. alliedacademies.org Such hybrid materials could find use in advanced applications like targeted drug delivery, where functionalized nanoparticles act as carriers, or in the development of highly sensitive biosensing platforms. alliedacademies.org The stability and processability of benzothiazole-containing polymers also make them candidates for creating functional coatings or films with specific optical or corrosion-inhibiting properties, relevant in various industrial and engineering contexts. nanomaterchem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.